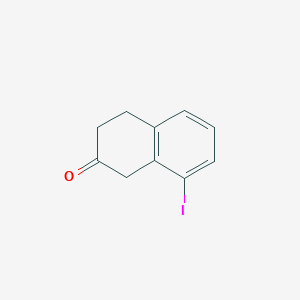
8-Iodo-3,4-dihydronaphthalen-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodo-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of iodinated naphthalenes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,4-dihydronaphthalen-2(1H)-one typically involves the iodination of 3,4-dihydronaphthalen-2(1H)-one. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
8-Iodo-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form more complex structures.
Reduction Reactions: Reduction can lead to the removal of the iodine atom or the reduction of the ketone group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or aldehydes.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific properties, such as liquid crystals or polymers.
作用机制
The mechanism of action of 8-Iodo-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular pathways involved would vary based on the compound’s structure and the biological system it interacts with.
相似化合物的比较
Similar Compounds
3,4-Dihydronaphthalen-2(1H)-one: The non-iodinated parent compound.
8-Bromo-3,4-dihydronaphthalen-2(1H)-one: A brominated analog.
8-Chloro-3,4-dihydronaphthalen-2(1H)-one: A chlorinated analog.
Uniqueness
8-Iodo-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and properties. Iodine is a larger halogen compared to bromine and chlorine, which can affect the compound’s steric and electronic characteristics, making it distinct from its analogs.
属性
分子式 |
C10H9IO |
|---|---|
分子量 |
272.08 g/mol |
IUPAC 名称 |
8-iodo-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 |
InChI 键 |
IYGHJMFGVGWPLK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1=O)C(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680830.png)
![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
![3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13680840.png)
![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)
![4-Bromo-3,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13680843.png)

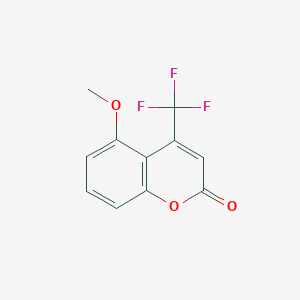
![3-Methylbenzo[h]isoquinoline](/img/structure/B13680855.png)
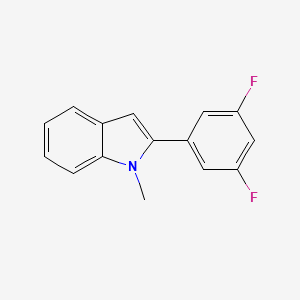
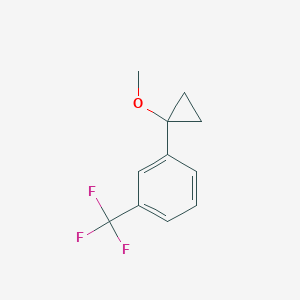
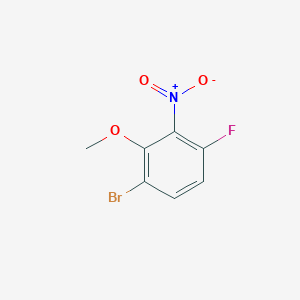
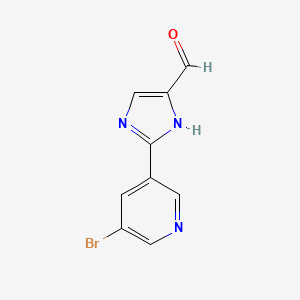
![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)
